溴酸镉

描述

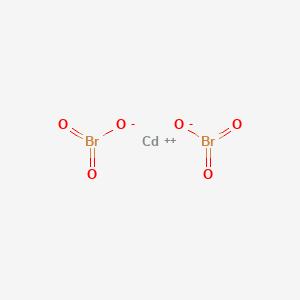

Cadmium bromate is a chemical compound of cadmium and bromine . It is a white hygroscopic solid . It can also be obtained as a mono- and tetrahydrate . It has few applications .

Synthesis Analysis

Cadmium bromate is prepared by heating cadmium with bromine vapor . Bromate is a disinfection byproduct produced when ozone is used to disinfect drinking water that contains bromide and bromide-containing compounds .

Molecular Structure Analysis

Cadmium bromate has a molecular formula of Br2CdO6 . The crystal belongs to orthorhombic space group P 2 1 2 1 2 1 – D24. The unit-cell dimensions are a = 12.712 ± 0.002 Å, b = 6.291 ± 0.001 Å, c = 9.475 ± 0.004 Å. There are four molecules in the unit cell .

Chemical Reactions Analysis

Bromate can be formed through two pathways of bromide oxidation by ozone or by OH . Bromate can be separated using different column chemistries and detected using a variety of detection techniques .

Physical And Chemical Properties Analysis

科学研究应用

热分解分析:已经研究了溴酸镉的热分解,发现γ-辐照增强了其分解。这项研究有助于了解不同条件下溴酸镉的稳定性和反应性(Nair & Jacob, 1990)。

辐射保留:已进行了关于溴酸镉中某些同位素保留的研究。这些研究对于了解不同辐照条件下溴酸镉的行为至关重要,这对于各种工业应用可能很重要(Dedgaonkar, Lokhande & Chaudhari, 1980)。

环境和健康问题:一些研究集中在镉的毒性上,镉是溴酸镉的组成部分。这些包括其可能引起各种健康问题,包括癌症,以及其环境影响(Godt et al., 2006)。

致癌机制:研究探讨了镉在人类细胞中引起恶性转化的分子机制。这对于了解与镉暴露相关的风险以及在可能使用溴酸镉的工业中制定安全协议至关重要(Cartularo et al., 2016)。

镉作为金属激素:研究表明,镉,作为溴酸镉的一部分,可以模拟类固醇激素的功能。这一发现对于了解镉暴露的更广泛生物学影响至关重要(Byrne et al., 2009)。

危险废物处理:已经探讨了溴酸镉在环境中的作用以及从废水和土壤中去除的潜力。这对于环境保护和开发有效的废物处理方法至关重要(Safarzadeh et al., 2007)。

创新应用:已进行了关于新应用的研究,例如在制造发光材料方面。这突显了在新颖和创新方式中使用溴酸镉的潜力(Qiu et al., 2022)。

安全和危害

Cadmium bromate is considered hazardous. It may intensify fire; oxidizer. It may cause cancer. It is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation .

未来方向

属性

IUPAC Name |

cadmium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQEXBULIKSDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562073 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium bromate | |

CAS RN |

14518-94-6 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)